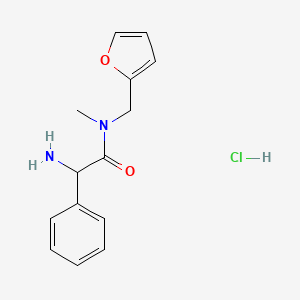

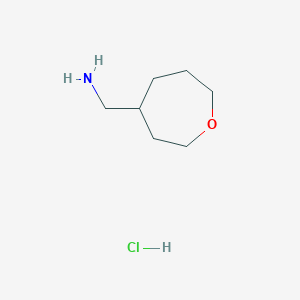

![molecular formula C13H9ClN2O2 B2492717 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 884195-36-2](/img/structure/B2492717.png)

5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde involves various chemical reactions, indicating the compound's versatility. For example, the reaction of 5-R-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazone with nickel and ruthenium complexes in a molar ratio has given stable solid complexes, demonstrating the synthetic adaptability of related compounds (Ülküseven et al., 2008). Furthermore, reactions involving 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes have been shown to yield corresponding 2-alkenoylphenols (Kokubo et al., 1999), illustrating the potential for complex synthesis pathways.

Molecular Structure Analysis

The molecular structure of related compounds shows significant diversity and complexity. The title compound synthesized by the reaction of 5-hydroxy-2-nitrobenzaldehyde with 4-chlorobenzohydrazide displays an E configuration around the C=N bond, with a minimal dihedral angle between benzene rings, indicating a nearly planar structure that contributes to its reactivity (Cao, 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound demonstrate its potential as a precursor for various chemical products. For instance, its condensation with different substituted aromatic amines and sulphonamides has resulted in compounds with considerable antibacterial activity (Halve et al., 2009).

科学的研究の応用

Antibacterial and Radical Scavenging Properties

- 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde derivatives have been found to exhibit significant antibacterial activity against various bacteria like Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. Additionally, these compounds show radical scavenging properties, indicating their potential use as antioxidants (Azarbani et al., 2016).

Application in Synthesis of Other Chemical Compounds

- Research indicates that this chemical is used as a starting material in the synthesis of various compounds, such as new pyrazoline compounds. These synthesized compounds have been characterized by different spectral techniques, underscoring its importance in the field of chemical synthesis (Hussein, 2014).

Role in Solvatochromism Studies

- The compound and its derivatives are key in studying solvatochromism - the ability of a substance to change color depending on the solvent it is in. This property is influenced by factors like solvent environment, hydrogen bonds, temperature, pH, and the dipole moment of the molecules (Azarbani et al., 2016).

Liquid Crystal Research

- Some derivatives have been synthesized and studied for their potential as thermotropic liquid crystals. These studies explore the mesophase behavior, structural confirmation, and the impact of various factors like the length of the alkoxy chain and polarity (Hagar et al., 2020).

Use in Catalyst Synthesis

- It has also been used in the synthesis of azo-azomethine based palladium(II) complexes, which serve as catalysts for the Suzuki-Miyaura cross-coupling reaction. This highlights its application in the field of catalysis and organic synthesis (Sünbül et al., 2020).

Flame Retardancy Studies

- Research has been conducted on the use of derivatives of this compound in enhancing flame retardancy of thermosetting polymers, indicating its potential application in material science (Jawad, 2018).

作用機序

Target of Action

Similar azo dye derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Azo compounds, in general, are known for their ability to form complex structures, which may interact with various biological targets. The presence of the azo group (-N=N-) and the phenyl ring in the structure could potentially allow for interactions with proteins or enzymes, altering their function .

Biochemical Pathways

Azo compounds are known to be involved in a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Similar azo dye derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

5-[(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c14-10-1-3-11(4-2-10)15-16-12-5-6-13(18)9(7-12)8-17/h1-8,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNLZEQGHIINEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)

![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)

![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)